Kinase Selectivity Profile Differentiation: Class-Level Inference from Pyrazol-Furan Carboxamide Series
The pyrazol-furan carboxamide chemotype, to which the target compound belongs, was profiled for kinase selectivity using the lead compound 25e. This compound inhibited Akt2, Akt3, ROCK1, and PKA (IC50 < 100 nM) while remaining selective over kinases from other subfamilies [1]. The target compound's distinct substitution pattern (3-ethoxy, N1-ethyl, furan-2-ylmethyl) is predicted to modulate this selectivity fingerprint relative to 25e; however, direct experimental confirmation for this analogue is lacking. In contrast, GSK2141795 (an ATP-competitive Akt inhibitor) exhibits a broader AGC kinase inhibition profile with high potency across Akt1/2/3 (Kd < 10 nM) [1], making the target compound a potentially more selective tool for deconvoluting Akt1-specific vs. AGC-wide pharmacology—provided confirmatory profiling is performed.
| Evidence Dimension | Kinase selectivity across AGC family members |
|---|---|
| Target Compound Data | No direct selectivity data available; structural analogue 25e shows potent inhibition of Akt2, Akt3, ROCK1, PKA in addition to Akt1. |
| Comparator Or Baseline | GSK2141795 (broad AGC inhibition, Kd < 10 nM for Akt1/2/3); 25e (Akt1 IC50 ~30.4 nM in cellular assay, also hits ROCK1/PKA). |
| Quantified Difference | Not quantifiable for the target compound; class-level SAR suggests potential for narrower selectivity than GSK2141795. |
| Conditions | Kinase panel profiling using TR-FRET and cellular Western blot assays (Zhan et al., 2016). |
Why This Matters
A narrower kinase selectivity profile reduces off-target-driven cytotoxicity and simplifies target deconvolution in cellular mechanism-of-action studies, directly impacting compound selection for probe development.
- [1] Zhan, W., Xu, L., Dong, X., Dong, J., Yi, X., Ma, X., Qiu, N., Li, J., Yang, B., Zhou, Y., & Hu, Y. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 117, 47-58. View Source
